Cas no 2228544-55-4 (3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)-2-methoxy-3-methylbutanoic acid)
3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)-2-methoxy-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)-2-methoxy-3-methylbutanoic acid
- EN300-1888486
- 2228544-55-4
- 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methoxy-3-methylbutanoic acid
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- Inchi: 1S/C15H27NO5/c1-13(2,3)21-12(19)16-15(8-7-9-15)14(4,5)10(20-6)11(17)18/h10H,7-9H2,1-6H3,(H,16,19)(H,17,18)
- InChI Key: HMQBVHWSHFDOSD-UHFFFAOYSA-N
- SMILES: O(C)C(C(=O)O)C(C)(C)C1(CCC1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 301.18892296g/mol
- Monoisotopic Mass: 301.18892296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 84.9Ų
3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)-2-methoxy-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1888486-0.05g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methoxy-3-methylbutanoic acid |
2228544-55-4 | 0.05g |
$1393.0 | 2023-09-18 | ||
| Enamine | EN300-1888486-0.1g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methoxy-3-methylbutanoic acid |
2228544-55-4 | 0.1g |
$1459.0 | 2023-09-18 | ||
| Enamine | EN300-1888486-0.25g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methoxy-3-methylbutanoic acid |
2228544-55-4 | 0.25g |
$1525.0 | 2023-09-18 | ||
| Enamine | EN300-1888486-0.5g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methoxy-3-methylbutanoic acid |
2228544-55-4 | 0.5g |
$1591.0 | 2023-09-18 | ||
| Enamine | EN300-1888486-1.0g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methoxy-3-methylbutanoic acid |
2228544-55-4 | 1g |
$1658.0 | 2023-06-01 | ||
| Enamine | EN300-1888486-2.5g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methoxy-3-methylbutanoic acid |
2228544-55-4 | 2.5g |
$3249.0 | 2023-09-18 | ||
| Enamine | EN300-1888486-5.0g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methoxy-3-methylbutanoic acid |
2228544-55-4 | 5g |
$4806.0 | 2023-06-01 | ||
| Enamine | EN300-1888486-10.0g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methoxy-3-methylbutanoic acid |
2228544-55-4 | 10g |
$7128.0 | 2023-06-01 | ||
| Enamine | EN300-1888486-1g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methoxy-3-methylbutanoic acid |
2228544-55-4 | 1g |
$1658.0 | 2023-09-18 | ||
| Enamine | EN300-1888486-5g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methoxy-3-methylbutanoic acid |
2228544-55-4 | 5g |
$4806.0 | 2023-09-18 |
3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)-2-methoxy-3-methylbutanoic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)-2-methoxy-3-methylbutanoic acid
Professional Introduction to Compound with CAS No. 2228544-55-4 and Product Name: 3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)-2-methoxy-3-methylbutanoic Acid
The compound with the CAS number 2228544-55-4 and the product name 3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)-2-methoxy-3-methylbutanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and synthetic organic chemistry. The presence of functional groups such as the (tert-butoxy)carbonylamino moiety and the methoxy and methyl substituents makes it a versatile intermediate for various synthetic pathways.
Recent research in the field of medicinal chemistry has highlighted the importance of structural diversity in the development of novel therapeutic agents. The compound in question, with its unique cyclobutyl backbone and multiple substituents, offers a promising scaffold for further chemical modifications. This flexibility allows chemists to explore a wide range of derivatives that could exhibit enhanced pharmacological properties. The (tert-butoxy)carbonylamino group, in particular, is known for its stability in peptide coupling reactions, making this compound a valuable building block for peptidomimetics and other biologically active molecules.
In the context of drug discovery, the 2-methoxy-3-methylbutanoic acid moiety contributes to the compound's solubility and metabolic stability, which are critical factors for oral bioavailability. These attributes make it an attractive candidate for further investigation in preclinical studies. Current research trends indicate that compounds with similar structural features are being explored for their potential in treating various diseases, including neurological disorders and inflammatory conditions. The cyclobutyl ring, a common structural motif in biologically active compounds, is known for its ability to enhance binding affinity to biological targets.
The synthesis of this compound involves multi-step organic reactions that showcase the expertise of modern synthetic chemistry techniques. The introduction of the (tert-butoxy)carbonylamino group requires precise control over reaction conditions to ensure high yield and purity. This process often involves protecting group strategies to prevent unwanted side reactions. The subsequent introduction of the 2-methoxy-3-methylbutanoic acid moiety further demonstrates the synthetic complexity involved in creating such a molecule.
Advances in computational chemistry have also played a crucial role in optimizing the synthesis of this compound. Molecular modeling techniques allow researchers to predict reaction outcomes and identify optimal pathways before conducting experimental trials. This approach not only saves time but also reduces the amount of material needed, making the process more sustainable. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the development of novel compounds like this one.
The potential applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and specialty chemicals. The structural motifs present in this molecule are often found in compounds that exhibit bioactivity against pests and pathogens. Therefore, derivatives of this compound could be explored as lead candidates for new crop protection agents. Additionally, the versatility of its functional groups makes it a valuable intermediate for synthesizing complex molecules used in material science and industrial applications.
In conclusion, the compound with CAS number 2228544-55-4 and product name 3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)-2-methoxy-3-methylbutanoic acid represents a significant contribution to modern chemical research. Its unique structural features and potential applications make it a promising candidate for further investigation in drug discovery and synthetic chemistry. As research continues to evolve, compounds like this one will undoubtedly play a crucial role in addressing some of today's most pressing medical challenges.
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